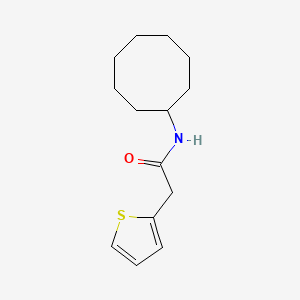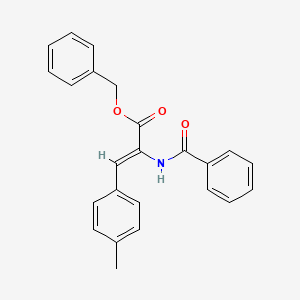
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
描述
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as LY294002, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are a family of enzymes that play a critical role in cell signaling pathways. LY294002 has been extensively studied for its ability to modulate PI3K activity and its potential therapeutic applications.
作用机制
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of PI3Ks and blocking their activity. This prevents the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream effectors such as Akt and mTOR. By inhibiting PI3K activity, 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide can modulate a wide range of cellular processes and signaling pathways.
Biochemical and Physiological Effects:
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and signaling pathway involved. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as improve insulin sensitivity and glucose uptake in diabetic models. 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to modulate immune responses and inflammation, and may have potential therapeutic applications in these areas.
实验室实验的优点和局限性
One of the main advantages of 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its potent and selective inhibition of PI3Ks, which allows for precise modulation of signaling pathways. It is also relatively easy to use and has been extensively studied in a wide range of experimental systems. However, one limitation of 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its potential off-target effects, as it may inhibit other kinases and signaling pathways in addition to PI3Ks. Careful experimental design and controls are necessary to ensure that observed effects are due to specific inhibition of PI3Ks.
未来方向
There are many potential future directions for research involving 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective PI3K inhibitors, which may have improved therapeutic applications. Another area of interest is the investigation of the role of PI3Ks in various diseases and physiological processes, and the development of novel therapies that target these pathways. Finally, the potential off-target effects of 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide and other PI3K inhibitors should be further investigated to improve experimental design and interpretation of results.
科学研究应用
8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is widely used in scientific research to investigate the role of PI3Ks in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, which are involved in a wide range of signaling pathways, including cell growth, proliferation, differentiation, and survival. 8-methyl-N-(2-phenylethyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been used to study the role of PI3Ks in cancer, diabetes, and other diseases.
属性
IUPAC Name |
8-methyl-N-(2-phenylethyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-7-5-11-20-21(24(28)26-14-12-18-8-3-2-4-9-18)15-22(27-23(17)20)19-10-6-13-25-16-19/h2-11,13,15-16H,12,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMNYMLRMJXRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-N-(2-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4848509.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4848517.png)
![5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazole](/img/structure/B4848524.png)
![6-(4-ethylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4848534.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide](/img/structure/B4848535.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4848540.png)

![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4848551.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4848553.png)
![2-bromo-N-{4-[4-methyl-5-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4848560.png)
![N-isopropyl-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4848568.png)

![2-cyano-N-cyclohexyl-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B4848589.png)
![8-(3-bromo-4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4848592.png)